2-Bromo-2-benzyl Tetralone Structural Motif Confers Distinct CYP Enzyme Selectivity Profile
The 2-bromo-2-benzyl substitution pattern on the tetralone scaffold is associated with a pronounced selectivity shift in cytochrome P450 enzyme inhibition. In direct comparative studies, the closely related compound 2-(2-bromobenzyl)-6-methoxy-tetralone (compound 4d) demonstrated preferential inhibition of CYP27A1 with an IC₅₀ of 59 nM, while exhibiting only weak activity against CYP24A1 with an IC₅₀ of 16.3 μM [1]. This represents a >276-fold selectivity window favoring CYP27A1 over CYP24A1. In contrast, the 2-ethyl and 2-trifluoromethyl benzyl analogs (4c and 4b) showed optimal CYP24A1 activity with IC₅₀ values of 1.92 μM and 2.08 μM respectively, compared with the standard ketoconazole IC₅₀ of 0.52 μM, demonstrating that the bromo substituent fundamentally alters the enzyme inhibition profile compared to other halogenated or alkyl-substituted derivatives [1].
| Evidence Dimension | CYP enzyme inhibitory selectivity |
|---|---|
| Target Compound Data | 2-(2-Bromobenzyl)-6-methoxy-tetralone (structural analog): CYP27A1 IC₅₀ = 59 nM; CYP24A1 IC₅₀ = 16.3 μM |
| Comparator Or Baseline | 2-Ethylbenzyl analog (4c): CYP24A1 IC₅₀ = 1.92 μM; 2-Trifluoromethylbenzyl analog (4b): CYP24A1 IC₅₀ = 2.08 μM; Ketoconazole standard: CYP24A1 IC₅₀ = 0.52 μM |
| Quantified Difference | >276-fold CYP27A1 selectivity over CYP24A1 for bromobenzyl derivative; distinct from ethyl/CF₃ analogs which favor CYP24A1 inhibition |
| Conditions | Enzyme inhibition assay using recombinant cytochrome P450 enzymes; IC₅₀ values determined from dose-response curves |
Why This Matters
The bromo-substituent enables selective CYP27A1 targeting, which is distinct from other 2-substituted tetralones and may be critical for researchers developing selective probes for vitamin D metabolism pathway studies.
- [1] Aboraia AS, Makowski B, Bahaj A, Fischer D, Hartmann RW. Synthesis and CYP24A1 inhibitory activity of (E)-2-(2-substituted benzylidene)- and 2-(2-substituted benzyl)-6-methoxy-tetralones. Eur J Med Chem. 2010;45(10):4427-4434. PMID: 20655626. View Source
